Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₁FO₃S and a molecular weight of 266.29 g/mol . This compound is a member of the thiophene family, which is known for its aromatic heterocyclic structure. The presence of a fluorobenzyl group and a methoxycarbonyl group attached to the thiophene ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 4-fluorobenzyl alcohol with thiophene-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate can be compared with similar compounds such as:
Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 4-((4-methylbenzyl)oxy)thiophene-2-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C13H11FO3S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |
InChI Key |
GFWHGGPXTQRQDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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